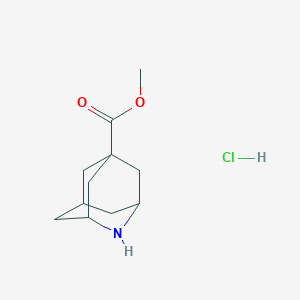

Methyl 2-azaadamantane-5-carboxylate hydrochloride

CAS No.: 1427358-90-4

Cat. No.: VC5955076

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427358-90-4 |

|---|---|

| Molecular Formula | C11H18ClNO2 |

| Molecular Weight | 231.72 |

| IUPAC Name | methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H |

| Standard InChI Key | UQCPWEIVJPQQNI-YZJLTFNSSA-N |

| SMILES | COC(=O)C12CC3CC(C1)NC(C3)C2.Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Functionalization

The adamantane backbone consists of three fused cyclohexane rings arranged in a chair conformation, creating a highly rigid and symmetric structure. Substitution of a carbon atom with nitrogen at the 2-position introduces a tertiary amine, while the 5-position is esterified with a methyl group. This functionalization enhances the compound’s polarity and reactivity compared to unsubstituted adamantane derivatives.

Molecular Descriptors

Key molecular properties include:

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-azatricyclo[3.3.1.1³,⁷]decane-5-carboxylate |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| SMILES | COC(=O)C12CC3CC(C1)NC(C3)C2 |

| PubChem CID | 74891108 |

The hydrochloride salt form improves solubility in polar solvents, facilitating its use in biological assays.

Synthesis and Production

Industrial-Scale Synthesis

Industrial production employs continuous flow synthesis to enhance reaction efficiency and selectivity. Key steps include:

-

Functionalization of Adamantane: Introduction of nitrogen via amination reactions under catalytic conditions.

-

Esterification: Reaction with methyl chloroformate to install the carboxylate group.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Laboratory-Scale Approaches

A modified route reported in recent literature involves:

-

Cyclization of Precursors: Starting with brominated intermediates, as demonstrated in the synthesis of 2-azaadamantan-6-one derivatives . For example, treatment of intermediate 25 with potassium carbonate in methanol induces cyclization to form the azaadamantane core .

-

Hydrogenation: Palladium-on-carbon (Pd–C) catalyzed hydrogenation reduces unsaturated bonds, achieving yields of 77–92% after purification by column chromatography .

Applications in Medicinal Chemistry

Antiviral Activity

Azaadamantane derivatives exhibit inhibitory effects on viral proteins, particularly the influenza A M2 proton channel. By binding to the channel’s transmembrane domain, these compounds disrupt proton conductance, a mechanism analogous to the antiviral drug amantadine. Structural studies suggest that the nitrogen atom in methyl 2-azaadamantane-5-carboxylate hydrochloride enhances binding affinity compared to non-nitrogenated adamantanes.

Research Findings and Recent Advances

Structural Optimization

Recent efforts focus on modifying the ester group to improve pharmacokinetic properties. For instance, replacing the methyl ester with ethyl or tert-butyl esters alters metabolic stability without compromising antiviral efficacy.

Computational Modeling

Density functional theory (DFT) calculations (M06-2x functional) have elucidated transition states in cyclization reactions, revealing that solvent polarity significantly influences reaction kinetics. Protic solvents like methanol stabilize intermediates, reducing activation energies by 15–20 kcal/mol compared to aprotic solvents .

Stability Challenges

The free base form of methyl 2-azaadamantane-5-carboxylate is prone to degradation under acidic conditions, necessitating storage as the hydrochloride salt. NMR studies of intermediate 26 (a related keto-azaadamantane) revealed instability, with decomposition observed within 24 hours at room temperature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume